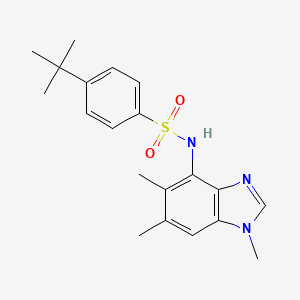

4-(tert-butyl)-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with appropriate amines in the presence of a base. A related synthesis approach was detailed in the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, where 4-tert-butylphenyl sulfonyl chloride reacted with 3-picolylamine. This method may resemble the synthetic route for the target compound, emphasizing the versatility of sulfonyl chloride amines reactions in producing various benzenesulfonamide derivatives (Balu & Gopalan, 2013).

Molecular Structure Analysis

Molecular structure characterization often employs X-ray crystallography, providing insights into the compound's crystal system, space group, and molecular geometry. For instance, the analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed its crystallization in a triclinic space group with significant π–π interactions, suggesting a detailed molecular structure that could be similar to our compound of interest (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Benzenesulfonamides, including our compound, can undergo various chemical reactions, highlighting their reactivity and potential for diverse biological activities. For example, the synthesis and bioactivity studies on new benzenesulfonamides showed that modifications at the benzimidazole moiety could lead to compounds with significant cytotoxic activities and potential as enzyme inhibitors, indicating the chemical versatility and potential for targeted chemical modifications (Gul et al., 2016).

Scientific Research Applications

Synthesis and Electrochemical Properties

A new benzimidazole unit, closely related to the chemical , has been synthesized and coupled with different donor units. These donor–acceptor–donor type monomers were electrochemically polymerized, and their electrochemical and optical properties were investigated. This research provides insights into the potential applications of similar compounds in electrochemical systems (Ozelcaglayan et al., 2012).

Bioactivity Studies

A series of compounds including a benzenesulfonamide derivative was synthesized and tested for cytotoxicity and potential as carbonic anhydrase inhibitors. Some of these compounds, including derivatives of benzenesulfonamide, showed interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Copper(II) Complexes and Chemical Nucleases

Compounds related to benzenesulfonamides have been used to create copper(II) coordination compounds. These compounds acted as chemical nucleases in the presence of certain reactants, suggesting potential applications in molecular biology and possibly in medical research (Macías et al., 2006).

Antitumor Activity

Novel derivatives of benzenesulfonamide, including a compound structurally similar to the chemical , have been synthesized and evaluated for antitumor activity. One compound showed remarkable activity against specific cancer cell lines, highlighting the potential of such compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Pathological Pain Model Effects

A study reports the synthesis of benzenesulfonamide derivatives and their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib, a known pain medication. This suggests potential therapeutic applications in pain management (Lobo et al., 2015).

properties

IUPAC Name |

4-tert-butyl-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-13-11-17-19(21-12-23(17)6)18(14(13)2)22-26(24,25)16-9-7-15(8-10-16)20(3,4)5/h7-12,22H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYCQBXYKXWTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)

![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)